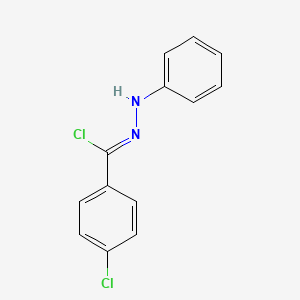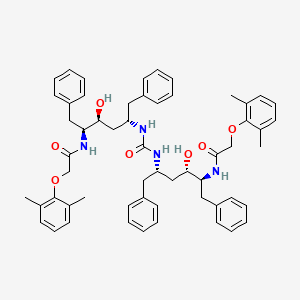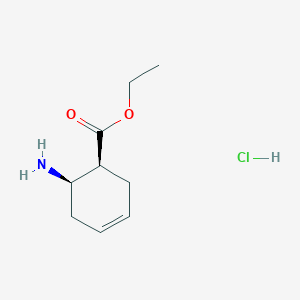
(1S,6R)-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride: is an organic compound that belongs to the class of amino acids and their derivatives. This compound is characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.
Amination: The carboxylic acid is converted to its corresponding amide using an amine source such as ammonia or an amine derivative.
Esterification: The amide is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include hydroxylated derivatives or oxo compounds.
Reduction: The major product is the saturated cyclohexane derivative.
Substitution: Substituted amino or ester derivatives are formed.
Aplicaciones Científicas De Investigación
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride
- cis-6-Amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride
- cis-6-Amino-cyclohex-3-enecarboxylic acid
Uniqueness
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride is unique due to its specific cis-configuration, which imparts distinct stereochemical properties and reactivity compared to its trans-isomer and other derivatives. This configuration can influence its binding affinity to molecular targets and its overall biological activity.
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
ethyl (1S,6R)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-4,7-8H,2,5-6,10H2,1H3;1H/t7-,8+;/m0./s1 |
Clave InChI |
KVUJGOVKWJWXCR-KZYPOYLOSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC=CC[C@H]1N.Cl |
SMILES canónico |
CCOC(=O)C1CC=CCC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
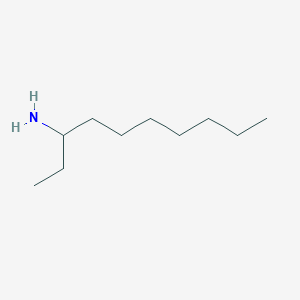
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)

![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
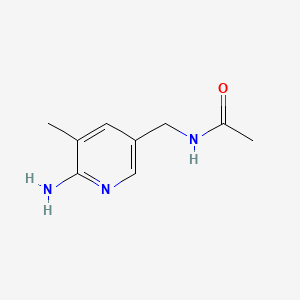
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
